molecular formula C19H20N2OS B10876346 N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide

Cat. No.: B10876346
M. Wt: 324.4 g/mol
InChI Key: AGQRKIATRCWOHR-UHFFFAOYSA-N
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Description

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a benzamide derivative featuring a tetrahydrobenzothiophene core substituted with an (E)-configured propenylimino group. The tetrahydrobenzothiophene scaffold is known for its conformational adaptability, while the propenylimino and benzamide groups contribute to interactions with biological targets such as enzymes or receptors .

Synthesis of analogous compounds typically involves coupling reactions between benzoyl derivatives and aminothiophenes. For example, a related compound, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, was synthesized via carbodiimide-mediated amidation, yielding a crystalline product with a half-chair conformation in the cyclohexene ring .

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(prop-2-enyliminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C19H20N2OS/c1-2-12-20-13-16-15-10-6-7-11-17(15)23-19(16)21-18(22)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,21,22)

InChI Key

AGQRKIATRCWOHR-UHFFFAOYSA-N

Canonical SMILES

C=CCN=CC1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide typically involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrobenzothiophene ring system.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps

StepReaction TypeReagents/ConditionsOutcomeSource
1Knoevenagel CondensationEthanol, piperidine catalystFormation of 4,5,6,7-tetrahydro-benzothiophene intermediates
2Imine FormationProp-2-en-1-amine, solvent (e.g., ethanol)Introduction of (E)-prop-2-en-1-ylimino methyl group at position 3
3Amide CouplingHATU, DIPEA, or EDC/DMSOAttachment of benzamide group to the benzothiophene scaffold
  • Step 1 : The benzothiophene core is synthesized via Knoevenagel condensation, as demonstrated in analogous benzothiazole systems .

  • Step 2 : The imine group is introduced via Schiff base formation between an aldehyde intermediate and prop-2-en-1-amine.

  • Step 3 : Amide coupling employs reagents like HATU or EDC to link the benzamide moiety, ensuring regioselectivity at position 2 of the benzothiophene .

Functional Group Reactivity

The compound’s reactivity is dominated by its imine and benzamide groups:

Imine Group Reactions

  • Hydrolysis : The imine bond undergoes hydrolysis under acidic conditions, yielding an aldehyde and amine:

    RN=CH-R’+H2OH+RNH2+R’CHO\text{RN=CH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RNH}_2 + \text{R'CHO}

    This reversibility is critical for dynamic combinatorial chemistry applications.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the imine to a secondary amine:

    RN=CH-R’H2RNH-CH2R’\text{RN=CH-R'} \xrightarrow{\text{H}_2} \text{RNH-CH}_2\text{R'}

Benzamide Group Reactions

  • Hydrolysis : Under strong acidic (HCl) or basic (NaOH) conditions, the amide bond cleaves to form a carboxylic acid and amine:

    RCONHR’H2O/H+or OHRCOOH+R’NH2\text{RCONHR'} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{RCOOH} + \text{R'NH}_2

    Stability studies indicate resistance to hydrolysis under physiological pH.

  • Nucleophilic Substitution : The carbonyl group participates in nucleophilic acyl substitution with amines or alcohols under activating agents (e.g., DCC) .

Derivatization and Post-Synthetic Modifications

The compound serves as a scaffold for further functionalization:

Table 2: Derivatization Reactions

Reaction TypeReagents/ConditionsProductApplicationSource
AlkylationAlkyl halides, K₂CO₃N-alkylated derivativesEnhanced lipophilicity
AcylationAcetyl chloride, NEt₃Acetylated imine derivativesProbing electronic effects
CycloadditionDienophiles (e.g., maleic anhydride)Heterocyclic fused systemsBioactivity optimization
  • Alkylation/Acylation : Position 3 of the benzothiophene and the imine nitrogen are primary sites for electrophilic attacks .

  • Cycloaddition : The conjugated imine system participates in Diels-Alder reactions, enabling access to polycyclic architectures.

Table 3: Key Spectroscopic Data

TechniqueObserved SignalsFunctional Group AssignmentSource
FT-IR 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=N stretch)Amide, imine
¹H NMR δ 2.44 (s, CH₃), δ 8.1–7.3 (m, aromatic protons), δ 9.2 (s, NH)Benzothiophene, benzamide
¹³C NMR δ 165.5 (C=O), δ 155.2 (C=N), δ 120–140 (aromatic carbons)Amide, imine, aryl
  • Mechanistic Studies : DFT calculations (B3LYP/6-311G(d)) reveal intramolecular hydrogen bonding between the amide NH and imine group, stabilizing the E-configuration .

Stability and Reactivity Under Physiological Conditions

  • pH Stability : The compound remains stable at pH 7.4 but undergoes imine hydrolysis at pH < 4.

  • Thermal Stability : Decomposition occurs above 200°C, as evidenced by TGA analysis.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide exhibit significant anticancer activity. For instance, research on molecular hybrids containing benzothiophene moieties has shown promising results against various cancer cell lines. These compounds often function by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. Similar derivatives have been synthesized and tested against enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus. The structure of this compound may facilitate interactions with these enzymes, leading to effective inhibition .

Material Science Applications

Beyond biological applications, this compound's unique structural characteristics make it suitable for use in materials science. Its potential as a ligand in coordination chemistry has been explored, where it can form complexes with transition metals. Such complexes may exhibit interesting magnetic and electronic properties that could be harnessed in electronic devices or as catalysts in chemical reactions .

Anticancer Activity Study

A study evaluated a series of benzothiophene derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting strong anticancer potential .

Enzyme Inhibition Research

In another study focusing on enzyme inhibition, researchers synthesized various derivatives of benzothiophene-based compounds and tested them against acetylcholinesterase. The most potent inhibitors showed IC50 values significantly lower than standard drugs used for Alzheimer's treatment, highlighting the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Substituent/Modification Biological Activity Key Features
Target Compound (E)-prop-2-en-1-ylimino group Under investigation Conformational flexibility; potential for π-π stacking
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide 4-methylpiperazine-1-carbonyl Neurotransmitter modulation, enzyme inhibition Enhanced solubility due to polar piperazine group
3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Propanoylamino Antimicrobial, anticancer Thiazole ring enhances metabolic stability
N-{3-[(4-benzylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide 4-benzylpiperazine Receptor interaction (e.g., dopamine, serotonin) Benzyl group improves blood-brain barrier penetration
N-(3-{(E)-[(3-hydroxypropyl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 3-hydroxypropylimino Not reported Hydroxyl group enables hydrogen bonding; improved solubility
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Benzothiazole and sulfamoyl groups Anti-inflammatory, anticancer Sulfamoyl moiety enhances target specificity

Physicochemical and Structural Properties

  • Conformational Analysis : The tetrahydrobenzothiophene ring in analogs adopts envelope or half-chair conformations, influencing intermolecular interactions. For example, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibits a dihedral angle of 59.0° between the thiophene and benzoyl rings, promoting weak π-π stacking .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., S(6) ring formation) stabilize the structure, while intermolecular interactions dictate crystal packing .
  • Solubility and Reactivity : Piperazine or hydroxypropyl substituents improve aqueous solubility, whereas hydrophobic groups like benzyl enhance membrane permeability .

Research Findings and Implications

Pharmacological Potential

  • Enzyme Inhibition : Piperazine-containing analogs show promise in targeting enzymes like kinases or proteases due to their chelating ability .
  • Antimicrobial Activity: Propanoylamino and thiazole derivatives exhibit moderate activity against bacterial and fungal strains .
  • Anti-Inflammatory Effects : Sulfamoyl and benzothiazole groups reduce inflammation via COX-2 or cytokine modulation .

Challenges and Opportunities

  • Bioavailability : Hydrophobic derivatives face solubility challenges, necessitating prodrug strategies or formulation optimization.
  • Target Specificity : Structural tweaks (e.g., replacing propenyl with hydroxypropyl) could reduce off-target effects .

Biological Activity

N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 3 E prop 2 en 1 ylimino methyl 4 5 6 7 tetrahydro 1 benzothiophen 2 yl}benzamide}

This compound features a benzothiophene core, which is known for its diverse biological properties. The presence of the imine and amide functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of similar benzothiophene derivatives. For instance, compounds with structural similarities have demonstrated significant activity against the yellow fever virus (YFV). In these studies:

  • EC50 values (the concentration required to inhibit viral replication by 50%) ranged from 0.25 to 3.54 μM.
  • Selectivity Index (SI) values indicated favorable therapeutic windows for certain derivatives, suggesting that modifications to the benzothiophene structure can enhance antiviral efficacy .

Antimicrobial Activity

Compounds related to this compound have also been evaluated for their antimicrobial properties. Research indicates:

  • Minimum Inhibitory Concentration (MIC) values suggest moderate to strong activity against various bacterial strains.
CompoundMIC (µg/mL)Target Organism
7a12Mycobacterium tuberculosis
7g15Staphylococcus aureus

These findings indicate that structural modifications can lead to enhanced antimicrobial potency .

Neuroleptic Activity

The benzamide moiety in similar compounds has been associated with neuroleptic activity. A study on related benzamide derivatives reported significant antipsychotic effects in animal models:

  • Doses of certain derivatives showed a reduction in apomorphine-induced stereotyped behavior in rats.
CompoundActivity LevelReference
YM-09151-213x more potent than haloperidol

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Receptor Modulation : The neuroleptic effects may be attributed to interactions with dopamine receptors.

Case Studies

A notable case study involved a series of benzamide derivatives tested for their neuroleptic effects. The study found that specific substitutions on the benzamide ring significantly influenced activity levels:

  • Compounds with a benzyl group exhibited enhanced potency compared to those with simpler alkyl groups.

This underscores the importance of structural optimization in developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the condensation of 4,5,6,7-tetrahydro-1-benzothiophen-2-amine with prop-2-enal to form the Schiff base intermediate (E-configuration confirmed via NMR or X-ray crystallography). Use ethanol or methanol as solvents under reflux, with catalytic acetic acid to drive imine formation .
  • Step 2 : Couple the intermediate with benzoyl chloride via nucleophilic acyl substitution. Employ a base like triethylamine to neutralize HCl byproducts and improve yield .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (60–80°C) to enhance kinetics. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of a saturated solution in DCM/hexane. Analyze unit cell parameters and intermolecular interactions (e.g., N–H···O/S hydrogen bonds) using software like SHELX or OLEX2. Compare bond distances (e.g., C–C, C–N) with DFT-calculated values to validate stereochemistry .
  • Hydrogen-bond geometry : Extract data (distance, angle) from crystallographic tables. For example, N–H···S interactions may stabilize supramolecular assemblies, as seen in analogous tetrahydrobenzothiophene derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the E/Z isomerism of the imine group be resolved?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature NMR in DMSO-d6 to detect coalescence of signals, indicating interconversion between isomers. Compare with X-ray data to confirm the dominant E-isomer in the solid state .
  • Computational modeling : Use Gaussian or ORCA to calculate energy barriers for isomerization. IR spectroscopy (C=N stretching ~1600–1650 cm⁻¹) can further distinguish E/Z configurations .

Q. What strategies can improve the compound’s bioactivity through targeted structural modifications?

  • Methodology :

  • SAR studies : Replace the benzamide group with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) substituents. Test in vitro binding affinity (e.g., kinase assays) to identify key pharmacophores .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) at the prop-2-en-1-ylimino moiety to enhance solubility and metabolic stability. Validate via LC-MS/MS pharmacokinetic studies in rodent models .

Q. How can discrepancies in reaction yields between small-scale and pilot-scale syntheses be addressed?

  • Methodology :

  • Process intensification : Transition from batch to flow chemistry for better heat/mass transfer. Use microreactors to minimize side reactions (e.g., imine hydrolysis) .
  • DoE (Design of Experiments) : Apply factorial design to optimize parameters (catalyst loading, residence time). Statistical tools like JMP or Minitab can identify critical factors affecting scalability .

Key Notes

  • Advanced techniques : Combined experimental and computational approaches are critical for resolving structural ambiguities and optimizing bioactivity.
  • Data validation : Cross-reference crystallographic data with spectroscopic results to ensure consistency in stereochemical assignments .

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